

# Physicochemical Properties of L-Biphenylalanine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *L-Biphenylalanine*

Cat. No.: B555396

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## Introduction

**L-Biphenylalanine** (L-Bip), an unnatural amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of L-phenylalanine, it possesses a biphenyl moiety that imparts unique structural and physicochemical properties. These characteristics make it a valuable building block for the synthesis of peptides and small molecule therapeutics with enhanced biological activity, stability, and receptor-binding affinity. This technical guide provides a comprehensive overview of the core physicochemical properties of **L-Biphenylalanine**, detailed experimental protocols for its synthesis and analysis, and visualizations of key chemical transformations.

## Physicochemical Data

The following tables summarize the key physicochemical properties of **L-Biphenylalanine**, providing a ready reference for laboratory use.

### Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>15</sub> H <sub>15</sub> NO <sub>2</sub>	[1][2]
Molecular Weight	241.29 g/mol	[1][2]
Appearance	White to off-white solid	[3]
Melting Point	227 - 229 °C	[4]
Boiling Point (Predicted)	428.6 ± 40.0 °C	[4]
Density (Predicted)	1.190 ± 0.06 g/cm <sup>3</sup>	[4]

**Table 2: Solubility Data**

Solvent	Solubility	Notes	Source(s)
Water	0.0587 mg/mL (Predicted)	-	[4]
Water	16.67 mg/mL	pH adjusted to 14 with 1 M NaOH	[3]
Acidic DMSO	Slightly soluble	-	[4]

**Table 3: Acid-Base and Partitioning Properties**

Property	Value	Source(s)
pKa (Strongest Acidic)	2.49 (Predicted)	[4]
pKa (Strongest Basic)	9.44 (Predicted)	[4]
logP (Predicted)	0.1 - 0.46	[4]
logS (Predicted)	-3.6	[4]

**Table 4: Spectroscopic and Other Properties**

Property	Value	Notes	Source(s)
Optical Rotation	Data not available	While the L-configuration indicates levorotatory or dextrorotatory properties, specific experimental values for L-Biphenylalanine are not readily available in the cited literature. Theoretical prediction methods can be employed.[5] [6]	
Polar Surface Area	63.32 Å <sup>2</sup>	-	[4]
Rotatable Bond Count	4	-	[4]
Hydrogen Bond Acceptor Count	3	-	[4]
Hydrogen Bond Donor Count	2	-	[4]

## Experimental Protocols

### Protocol 1: Synthesis of L-Biphenylalanine via Suzuki Coupling

This protocol describes a general method for the synthesis of **L-Biphenylalanine**, adapted from procedures for the synthesis of unnatural amino acids.[7][8]

Materials:

- N-Boc-L-4-iodophenylalanine methyl ester
- Phenylboronic acid

- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- Tri-*o*-tolylphosphine ( $\text{P}(\text{o-tol})_3$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- 1,4-Dioxane
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)

Procedure:

- Coupling Reaction:
  - In a round-bottom flask, dissolve N-Boc-L-4-iodophenylalanine methyl ester (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.
  - Add sodium carbonate (2.5 equivalents).
  - Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
  - Add  $\text{Pd}_2(\text{dba})_3$  (0.02 equivalents) and  $\text{P}(\text{o-tol})_3$  (0.08 equivalents).
  - Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Work-up and Purification:
  - After the reaction is complete, cool the mixture to room temperature.

- Dilute with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-**L-biphenylalanine** methyl ester.
- Deprotection:
  - Dissolve the purified N-Boc-**L-biphenylalanine** methyl ester in a suitable solvent such as methanol or dioxane.
  - Add an excess of aqueous hydrochloric acid (e.g., 6 M HCl) and heat the mixture to reflux for 4-6 hours to remove both the Boc and methyl ester protecting groups.
  - Monitor the deprotection by TLC or LC-MS.
- Isolation of **L-Biphenylalanine**:
  - Cool the reaction mixture and neutralize with a base such as sodium hydroxide to the isoelectric point of **L-Biphenylalanine**.
  - The product will precipitate out of the solution.
  - Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **L-Biphenylalanine**.

## Protocol 2: Quantification of L-Biphenylalanine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **L-Biphenylalanine** in biological matrices, based on established methods for phenylalanine and its derivatives.<sup>[9]</sup>  
<sup>[10]</sup>

Materials and Equipment:

- Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

- C18 reverse-phase HPLC column
- **L-Biphenylalanine** standard
- Internal standard (e.g.,  $^{13}\text{C}_6$ -L-phenylalanine)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- Sample matrix (e.g., plasma, serum)
- Protein precipitation agent (e.g., methanol, acetonitrile)

Procedure:

- Sample Preparation:
  - To 100  $\mu\text{L}$  of the sample matrix, add 10  $\mu\text{L}$  of the internal standard solution.
  - Add 300  $\mu\text{L}$  of a protein precipitation agent (e.g., cold methanol).
  - Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in 100  $\mu\text{L}$  of the initial mobile phase.
- LC-MS/MS Analysis:
  - Chromatographic Conditions:
    - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
    - Mobile Phase A: 0.1% formic acid in water.

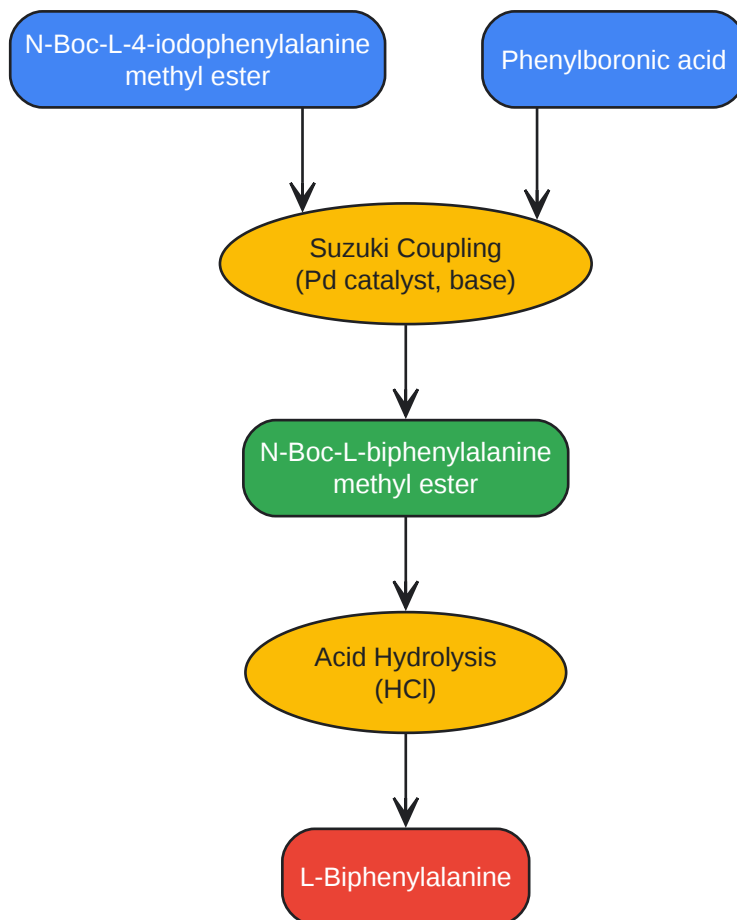
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for **L-Biphenylalanine** and the internal standard. The specific transitions should be optimized by infusing the pure standards.
- Quantification:
  - Generate a calibration curve by analyzing a series of known concentrations of **L-Biphenylalanine** standards.
  - Calculate the concentration of **L-Biphenylalanine** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Visualizations

### General Synthetic Pathway of L-Biphenylalanine

The following diagram illustrates a common synthetic route to **L-Biphenylalanine**, highlighting the key Suzuki coupling reaction.

## General Synthesis of L-Biphenylalanine via Suzuki Coupling



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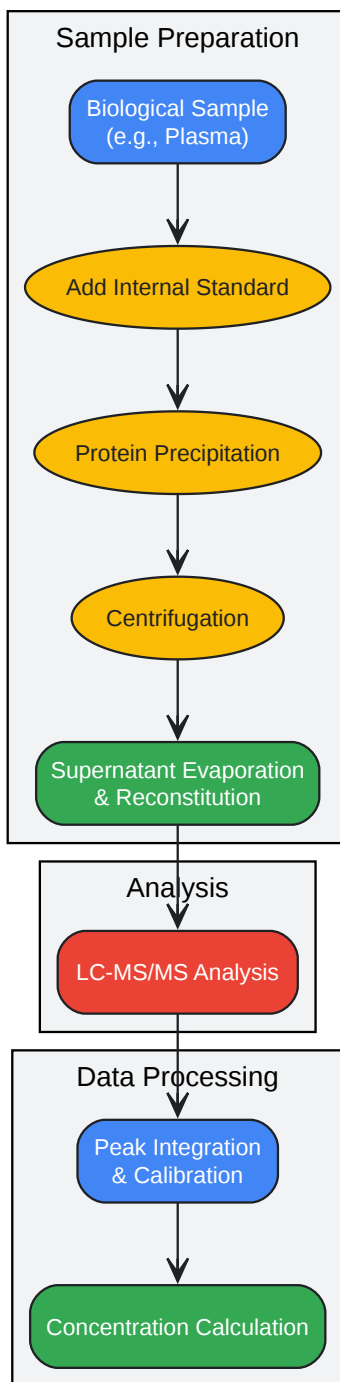
Caption: Synthetic route to **L-Biphenylalanine**.

## Analytical Workflow for L-Biphenylalanine Quantification

This diagram outlines the typical workflow for the quantitative analysis of **L-Biphenylalanine** in a biological sample using LC-MS/MS.



## Workflow for LC-MS/MS Quantification of L-Biphenylalanine



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Caption: Analytical workflow for **L-Biphenylalanine**.

## Conclusion

**L-Biphenylalanine** is a non-proteinogenic amino acid with significant potential in drug discovery and peptide design. Its unique physicochemical properties, stemming from the biphenyl side chain, offer opportunities to modulate the pharmacological profiles of parent molecules. This guide provides a foundational repository of its key characteristics and standardized protocols to aid researchers in its application. Further investigation into its metabolic fate and specific biological interactions will undoubtedly expand its utility in the development of novel therapeutics.

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